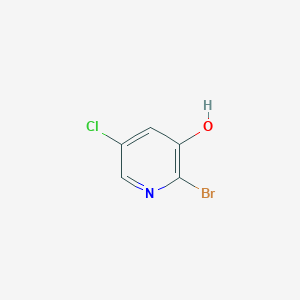
2-Bromo-5-chloropyridin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated pyridines is a topic of interest in several papers. For instance, paper describes the immobilization of 2-chloro-5-bromopyridine on polystyrene, which could be a starting point for synthesizing a variety of pyridine derivatives. Similarly, paper discusses the synthesis of halogen-rich pyridine intermediates, which could potentially be modified to synthesize 2-Bromo-5-chloropyridin-3-ol.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is often characterized using X-ray crystallography, as seen in paper , where the structure of a bromo-chloropyrimidine is analyzed. Paper provides structural and spectroscopic evidence of hydrogen bonding in halogenated pyridines, which could be relevant to understanding the molecular structure of 2-Bromo-5-chloropyridin-3-ol.
Chemical Reactions Analysis
The reactivity of bromo-chloropyridines is explored in several papers. Paper describes a nucleophilic aromatic substitution reaction to obtain bromo(methylthio)pyridines, which could be analogous to reactions that 2-Bromo-5-chloropyridin-3-ol might undergo. Paper discusses the Suzuki cross-coupling reaction of a bromo-chlorophenyl derivative, which is a common reaction in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be inferred from papers such as , which provides vibrational spectra and theoretical calculations for chloro- and bromopyridines. These studies help understand the electronic structure and reactivity of such compounds. Paper includes a study of the electronic, nonlinear optical, and biological properties of bromo-substituted pyridines, which could be relevant to the properties of 2-Bromo-5-chloropyridin-3-ol.
Relevant Case Studies
While there are no direct case studies on 2-Bromo-5-chloropyridin-3-ol, the papers provide case studies on related compounds. For example, paper evaluates the insecticidal and fungicidal activities of bromo-chloropyridine derivatives, which could suggest potential applications for 2-Bromo-5-chloropyridin-3-ol in similar biological contexts.
Applications De Recherche Scientifique
Selective Amination
- Selective Amination of Polyhalopyridines: A study demonstrated the successful amination of 5-bromo-2-chloropyridine, resulting in high yields of aminated products, showcasing its potential in organic synthesis (Ji, Li, & Bunnelle, 2003).
Halogen Exchange
- Halogen/Halogen Displacement in Pyridines: Another significant application is the halogen exchange in various halopyridines, indicating the versatility of 2-Bromo-5-chloropyridin-3-ol in different chemical reactions (Schlosser & Cottet, 2002).
Synthesis of 2-Arylpyridines
- Sequential Palladium-Catalysed Reactions: The compound facilitates the synthesis of a variety of 2-arylpyridines through direct arylation and Suzuki coupling, highlighting its role in complex organic syntheses (Baloch et al., 2012).
Vibrational Spectra and Structure Analysis
- Vibrational Spectra and Structure: Detailed vibrational spectra and structural analyses of various halopyridines, including 2-Bromo-5-chloropyridin-3-ol, provide insights into their molecular structures, crucial for further applications in material science (Boopalachandran, Sheu, & Laane, 2012).
Density Functional Theory Studies
- Spectroscopic and Theoretical Studies: Density functional theory studies have been conducted on similar compounds to understand their electronic properties, which are vital in the design of new materials and drugs (Vural & Kara, 2017).
Crystal Structure and Biological Activity
- Crystal Structure and Biological Activity Analysis: The synthesis and crystal structure analysis of compounds derived from 2-Bromo-5-chloropyridin-3-ol reveal their potential in biological applications, such as antiviral and fungicidal activities (Li et al., 2015).
Catalysis and Synthesis
- Hydrodehalogenation Catalysis: It has been used in studies exploring hydrodehalogenation reactions over palladium catalysts, crucial in pharmaceutical synthesis (Gurovets, Sharf, & Belen'kii, 1985).
Nucleophilic Aromatic Substitution
- Nucleophilic Aromatic Substitution Reactions: The compound is pivotal in studies involving nucleophilic aromatic substitution, underpinning its significance in organic synthesis (Begouin, Peixoto, & Queiroz, 2013).
Electrocatalysis
- Electrocatalytic Synthesis: Research has been conducted on the electrocatalytic synthesis of aminonicotinic acid from similar compounds, highlighting its potential in electrochemistry (Gennaro et al., 2004).
Safety And Hazards
“2-Bromo-5-chloropyridin-3-ol” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2-bromo-5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEWQBDKAZUKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563472 | |
| Record name | 2-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloropyridin-3-ol | |
CAS RN |
127561-70-0 | |
| Record name | 2-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

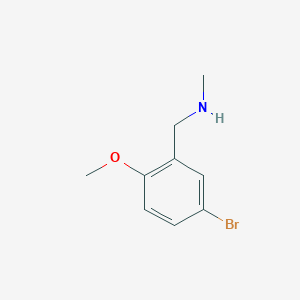
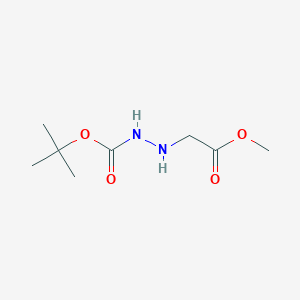
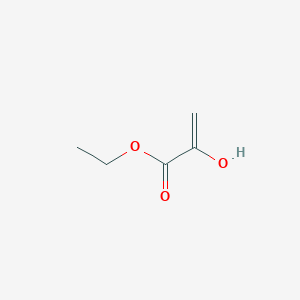
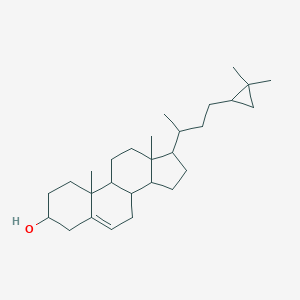
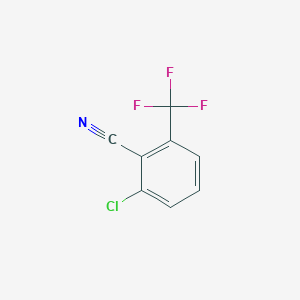
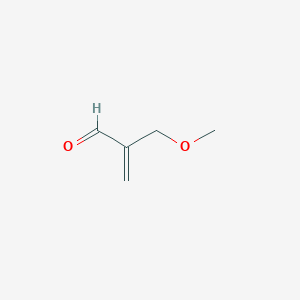
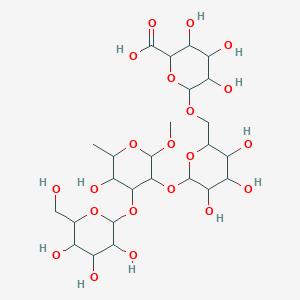
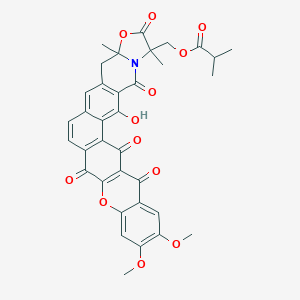
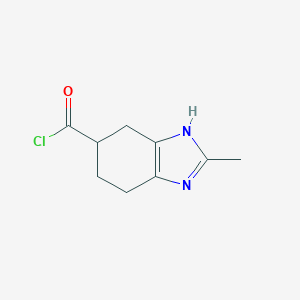
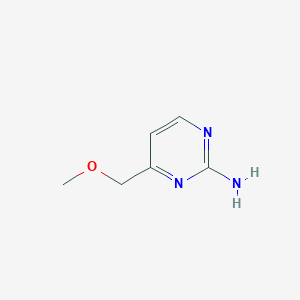
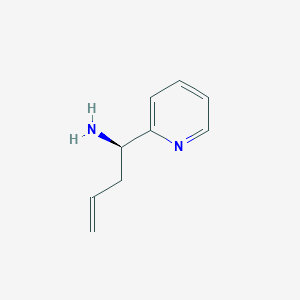
![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
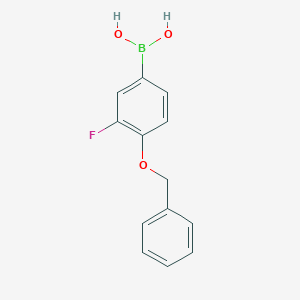
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)